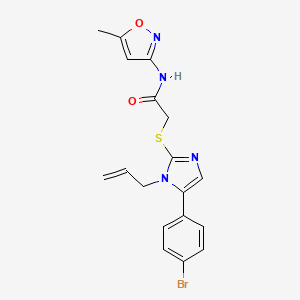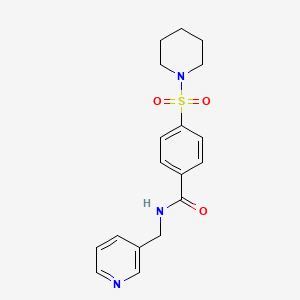
4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide, also known as PSB-0739, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide compounds and has been found to exhibit promising results in various preclinical studies.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide involves the reaction of piperidine, pyridine-3-carboxaldehyde, 4-nitrobenzenesulfonyl chloride, and 4-aminobenzamide.
Starting Materials
Piperidine, Pyridine-3-carboxaldehyde, 4-nitrobenzenesulfonyl chloride, 4-aminobenzamide
Reaction
The reaction begins with the conversion of pyridine-3-carboxaldehyde to its corresponding imine by reaction with piperidine., The imine is then reacted with 4-nitrobenzenesulfonyl chloride to form the corresponding sulfonamide., Finally, the sulfonamide is reacted with 4-aminobenzamide to form the desired product, 4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide.
作用机制
The mechanism of action of 4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the metabolic pathways of the parasites. It has been found to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in the pyrimidine biosynthesis pathway, which is essential for the survival of the parasites.
生化和生理效应
4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide has been found to exhibit potent activity against various parasites, including Plasmodium falciparum, the causative agent of malaria, and Leishmania donovani, the causative agent of visceral leishmaniasis. It has also been found to induce cell death in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
实验室实验的优点和局限性
One of the major advantages of 4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide is its potent activity against various parasitic infections and cancer cell lines. It has also been found to exhibit low toxicity in vitro, making it a promising candidate for further preclinical studies. However, one of the major limitations of 4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide is its poor solubility in aqueous solutions, which can limit its bioavailability in vivo.
未来方向
Further studies are needed to fully understand the mechanism of action of 4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide and its potential therapeutic applications. One possible future direction is to develop more potent analogs of 4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide that exhibit improved solubility and bioavailability. In addition, further studies are needed to evaluate the efficacy of 4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide in vivo and to determine its potential toxicity and side effects. Finally, more studies are needed to evaluate the potential use of 4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide in combination with other drugs for the treatment of parasitic infections and cancer.
科学研究应用
4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit potent activity against several parasitic infections, including malaria, leishmaniasis, and trypanosomiasis. In addition, it has also been studied for its potential use in cancer therapy, as it has been found to induce cell death in various cancer cell lines.
属性
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-18(20-14-15-5-4-10-19-13-15)16-6-8-17(9-7-16)25(23,24)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12,14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGSHDGLEYIHDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

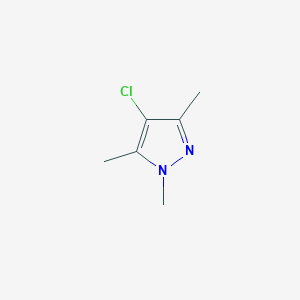
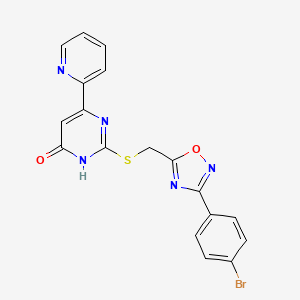
![4-[(3-Chlorophenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid](/img/structure/B2900984.png)
![N-(2,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2900985.png)
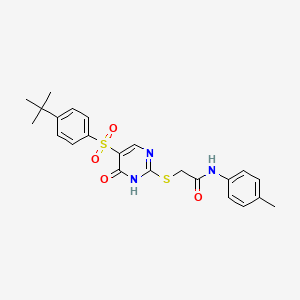
![N',2-dimethyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide](/img/structure/B2900987.png)
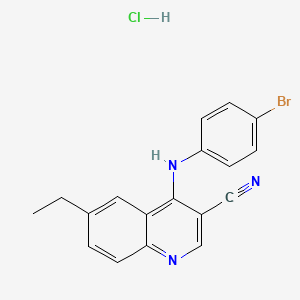
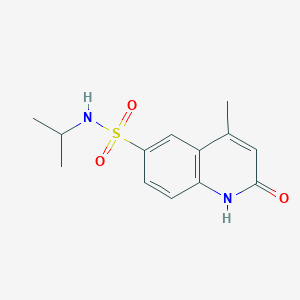
![(1R, 2S)-N, N'-Bis[(1S)-2-hydroxy-1-phenylmethylethyl]-3, 3-dimethyl-1, 2-cyclopropanediamide](/img/structure/B2900991.png)
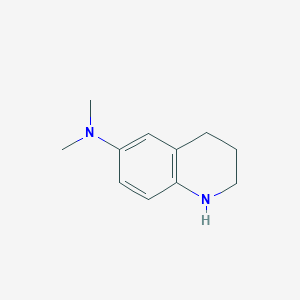
![5-bromo-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-carboxamide](/img/structure/B2900996.png)
![(Z)-methyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2900998.png)
![Methyl 4-[4-(2-bromopropanoyl)phenoxymethyl]benzoate](/img/structure/B2900999.png)
